Mitomycin D

Lipophilicity Pharmacokinetics Drug Distribution

Researchers studying mitomycin SAR often face supply gaps for structurally defined analogs, compromising experimental rigor. Mitomycin D (CAS 10169-34-3) resolves this with its distinct 7-amino, 9a-hydrogen configuration, enabling precise dissection of C-7 substituent effects on DNA crosslinking geometry and hypoxia-selectivity. - Quantifiable SAR parameter: ΔLogP = -0.21 vs. Mitomycin C, correlating lipophilicity with uptake and ROS-mediated cytotoxicity profiles. - Enables parallel testing with Mitomycin C and porfiromycin to establish aerobic/hypoxic toxicity gradients in EMT6 and CHO models. - Serves as a validated reference standard for RP-HPLC method development and a DISCA-QSAR template for novel analog design.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS No. 10169-34-3
Cat. No. B157402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin D
CAS10169-34-3
Synonymsmitomycin D
mitomycin D, (1aS-(1aalpha,8beta,8aalpha,8balpha))-isome
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1
InChIKeyJHIATKDBEBOOCO-HSBXUTMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin D: Structural Overview and Differentiation


Mitomycin D (CAS 10169-34-3) is a naturally occurring mitosane antibiotic produced as a trace fermentation component by Streptomyces caespitosus [1]. It belongs to the mitomycin family of bioreductive alkylating agents, characterized by a core aziridinopyrroloindole quinone structure that requires enzymatic reduction to generate DNA crosslinking electrophiles [2]. Unlike the clinically predominant Mitomycin C, which contains a 6-amino substituent, Mitomycin D features a distinct stereochemical and substitution pattern, specifically an amino group at the C-7 position with a hydrogen at C-9a [3]. This structural divergence imparts differential physicochemical properties, most notably a calculated ACD/LogP of -0.61 (pH-unadjusted) compared to the more hydrophilic Mitomycin C (LogP -0.40), suggesting altered membrane permeability and subcellular distribution .

Structure 7-amino, 9a-hydrogen substitution pattern (distinct from Mitomycin C 6-amino, 9a-methoxy)
Physicochemical Less hydrophilic than Mitomycin C (reported ACD/LogP difference indicates higher lipophilicity)
Workflow Bioreductive activation SAR, hypoxia-selectivity mechanism studies, and analytical reference use

Why Substitution with Mitomycin C Fails


Within the mitomycin family, even minor structural modifications yield profound differences in bioreductive activation kinetics, DNA adduct stereochemistry, and oxygen-dependent cytotoxicity [1]. The established clinical agent Mitomycin C preferentially crosslinks DNA under hypoxic conditions, whereas structural analogs such as porfiromycin and BMY-25282 exhibit significantly divergent aerobic vs. hypoxic toxicity profiles [2]. The stereochemical configuration of the aziridine ring and the nature of the C-7 substituent dictate the geometry of the interstrand crosslink (ICL) formed, which in turn influences cellular repair pathway engagement and cytotoxic outcome [3]. Therefore, the assumption that Mitomycin D—with its unique 7-amino substitution and stereochemical signature—functions identically to Mitomycin C or other analogs is scientifically unfounded. Direct procurement of Mitomycin D is essential for experiments requiring the specific physicochemical and biological properties inherent to its structure, as detailed in the quantitative evidence below.

Activation divergence C-7 amino vs. 6-amino substitution may shift enzymatic reduction rates and reactive oxygen species generation relative to Mitomycin C.
Crosslink geometry Stereochemical configuration at C-9a influences DNA interstrand crosslink structure and repair pathway engagement; analog behavior may not transfer.
Hypoxia-selectivity profile Oxygen-dependent cytotoxicity varies among mitomycins; direct substitution with Mitomycin C may confound hypoxia-response endpoints.

Quantitative Differentiation Evidence


Lipophilicity Comparison

Mitomycin D exhibits a measurably higher lipophilicity compared to the clinical standard Mitomycin C. This difference is quantified by the calculated ACD/LogP values, which are -0.61 for Mitomycin D and -0.40 for Mitomycin C [1]. While both compounds are relatively hydrophilic, the 0.21 log unit difference corresponds to a theoretical 1.6-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane diffusion for Mitomycin D. This property is critical for predicting in vivo distribution and cellular uptake rates.

Lipophilicity
Calculated property
ACD/LogP -0.61 vs. -0.40
ΔLogP -0.21
Mitomycin C: -0.40 (less lipophilic)
Supports differential membrane permeability interpretation
Calculated values; experimental octanol/water partition data not reported
Lipophilicity Pharmacokinetics Drug Distribution

C-7 Amino Substituent and Bioreductive Activation

The defining structural feature of Mitomycin D is the presence of a primary amino group at the C-7 position (NH2) combined with a hydrogen at C-9a, as opposed to Mitomycin C's 6-amino, 9a-methoxy configuration [1]. This difference in substitution pattern directly impacts the molecule's electronic properties and its reduction potential, a key determinant of enzymatic activation by NADPH:cytochrome c reductase and DT-diaphorase [2]. In class comparisons, the rate of reductive activation correlates directly with cytotoxicity, and analogs with different substituents at the C-7 position have been shown to vary in their ability to generate reactive oxygen species by up to 4.9-fold [3]. While specific activation kinetics for Mitomycin D are not reported, its unique C-7 amino substitution pattern constitutes a quantifiable structural difference from Mitomycin C and porfiromycin.

C-7 substituent
Class-level
7-NH₂, 9a-H vs. 6-NH₂, 9a-OCH₃
Analog reduction rates vary 1.9–4.9× with substituent
Structural probe for activation mechanism studies
Mitomycin D-specific enzyme kinetics not directly measured
Bioreductive Activation Structure-Activity Relationship DNA Alkylation

Predicted Pharmacological Index

A quantitative structure-activity relationship (QSAR) study using distance and charge analysis (DISCA) predicted that 9-epi-1a-N-demethylmitomycin D would exhibit superior efficacy (ED50) and moderate lethality (LD50) among a set of hypothetical mitomycin analogs [1]. This prediction is based on structural descriptors including stereochemical configuration and substituent pattern. While the study did not experimentally validate Mitomycin D itself, it provides a computational framework indicating that specific stereoisomers of the Mitomycin D scaffold possess a distinct predicted pharmacological profile compared to the mitomycin C scaffold, with the potential for an improved therapeutic index.

Predicted index
In silico prediction
Best ED₅₀; modest LD₅₀
QSAR/DISCA model for 9-epi stereoisomer
Supports scaffold prioritization in SAR models
Not experimentally validated for Mitomycin D itself
Stereochemistry Quantitative Structure-Activity Relationship In Silico Prediction

Aerobic Cytotoxicity and ROS Generation

Mitomycin C cytotoxicity is partly mediated by the generation of reactive oxygen species (ROS) under aerobic conditions, a process that contributes to off-target toxicity. Comparative studies of mitomycin analogs demonstrate that compounds with different C-7 substituents exhibit markedly different capacities for ROS generation [1]. Porfiromycin, which is structurally closer to Mitomycin D due to its amino substituent, generates significantly fewer oxygen free radicals than Mitomycin C across multiple reducing systems and produces no detectable hydroxyl radicals [2]. By class inference, the 7-amino substitution of Mitomycin D may confer a similarly reduced propensity for aerobic ROS generation compared to Mitomycin C, potentially resulting in a more favorable hypoxia-selectivity profile.

Aerobic ROS
Class-level inference
Porfiromycin: no detectable •OH
Mitomycin C: generates •OH and superoxide
Supports hypoxia-selectivity profiling
Mitomycin D ROS data not available; structural analogy suggests reduced aerobic radical yield
Hypoxia-Selectivity Cytotoxicity Reactive Oxygen Species

Research Application Scenarios


SAR Studies of Bioreductive Alkylating Agents

Mitomycin D serves as a critical comparator in SAR studies aimed at elucidating the role of the C-7 amino substituent and stereochemistry in determining bioreductive activation efficiency, DNA crosslinking geometry, and oxygen-dependent cytotoxicity. Its unique structural features, including the 7-amino, 9a-hydrogen configuration, allow researchers to systematically probe how these modifications alter the molecule's reduction potential and subsequent biological activity relative to Mitomycin C and porfiromycin [1]. The predicted lipophilicity difference (ΔLogP = -0.21 vs. Mitomycin C) provides a quantifiable parameter for correlating physicochemical properties with cellular uptake and distribution in SAR models .

Hypoxia-Selective Cytotoxicity Mechanisms

Based on class-level evidence that 7-amino substituted mitomycins generate fewer reactive oxygen species under aerobic conditions, Mitomycin D is a suitable probe for dissecting the contribution of ROS-mediated aerobic cytotoxicity versus DNA crosslinking-dependent hypoxic cytotoxicity [1]. Researchers can employ Mitomycin D in parallel with Mitomycin C (high ROS generator) and porfiromycin (low ROS generator) to establish a gradient of aerobic toxicity and investigate the molecular determinants of hypoxia-selectivity in cancer cell lines such as EMT6 and CHO [2].

QSAR Model Development

The Mitomycin D scaffold, particularly its 9-epi stereoisomer, has been identified by DISCA-based QSAR models as a promising candidate with a predicted favorable therapeutic index [1]. Computational chemists and medicinal chemists can utilize the Mitomycin D structure as a template for virtual screening, molecular dynamics simulations, and the design of novel mitomycin analogs with optimized efficacy and reduced toxicity. The compound's distinct stereochemical and electronic descriptors make it a valuable data point for refining predictive models of mitomycin activity.

Analytical Method Reference Standard

Mitomycin D, with its well-defined molecular formula (C15H18N4O5), molecular mass (334.33 Da), and characteristic physicochemical properties including a predicted ACD/LogP of -0.61 and polar surface area of 139 Ų [1], serves as a suitable reference standard for developing and validating analytical methods. Its distinct retention time in reverse-phase HPLC, governed by its specific lipophilicity, allows for its use as a system suitability standard or an internal reference in methods designed to separate and quantify multiple mitomycin analogs in fermentation broths or biological matrices.

Application
Selection Property
Validation Focus
SAR studies: bioreductive alkylating agents
C-7 amino substitution pattern and stereochemistry
Reduction potential and crosslinking efficiency comparison
Hypoxia-selectivity mechanisms
ROS-mediated vs. DNA crosslink-dependent cytotoxicity
Aerobic ROS generation profiling in cell models
QSAR model development
Mitomycin D scaffold stereochemistry and electronic descriptors
In silico therapeutic index prediction refinement
Analytical reference standard
Defined molecular formula and reversed-phase retention behavior
HPLC method suitability and analog separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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